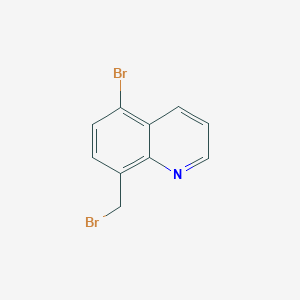

5-Bromo-8-(bromomethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-(bromomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMZYNTVOVTLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50522383 | |

| Record name | 5-Bromo-8-(bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88474-22-0 | |

| Record name | 5-Bromo-8-(bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-8-(bromomethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 8 Bromomethyl Quinoline

Strategic Approaches to the Quinoline (B57606) Core Structure

The construction of the quinoline ring system can be broadly categorized into classical annulation reactions, which have been refined over more than a century, and modern catalytic methods that offer novel pathways with enhanced efficiency and selectivity.

Classical Annulation Reactions for Substituted Quinolines

These venerable methods rely on the condensation and subsequent cyclization of aniline (B41778) derivatives with carbonyl compounds or their equivalents.

The Friedländer synthesis is a versatile and widely used method for the preparation of quinolines. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). The reaction can be catalyzed by either acids or bases.

Mechanistically, the reaction is believed to proceed through an initial aldol-type condensation between the two carbonyl partners. This is followed by cyclization and dehydration to form the quinoline ring. An alternative pathway involves the initial formation of a Schiff base between the amine and the carbonyl compound, followed by an intramolecular aldol (B89426) condensation and subsequent dehydration. The exact mechanism can be influenced by the specific reactants and reaction conditions employed.

A plausible, though not directly reported, Friedländer approach to a precursor of 5-Bromo-8-(bromomethyl)quinoline could involve the reaction of 2-amino-5-bromobenzaldehyde (B112427) with a suitable three-carbon carbonyl compound. However, the availability and stability of the starting materials can be a limiting factor.

The Skraup synthesis is a classic and robust method for producing quinolines, often from simple and readily available starting materials. wikipedia.org In its archetypal form, it involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene, which can also serve as the solvent). wikipedia.org The reaction is notoriously vigorous but can be moderated by the addition of ferrous sulfate. wikipedia.org

The mechanism of the Skraup synthesis is initiated by the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael-type addition to the acrolein. Subsequent cyclization of the resulting β-anilinopropionaldehyde under the acidic conditions, followed by dehydration and oxidation, yields the quinoline ring system.

For the synthesis of an 8-methylquinoline (B175542) precursor, the Skraup reaction is a highly relevant and established method. The use of o-toluidine (B26562) as the aniline component would be expected to yield 8-methylquinoline. Indeed, optimized Skraup synthesis conditions have been reported to produce 8-methylquinoline in high yields, reaching up to 90%. google.com

A general representation of the Skraup synthesis is presented in the table below:

| Reactants | Conditions | Product |

| Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Heating | Quinoline |

| o-Toluidine, Glycerol, Sulfuric Acid, Oxidizing Agent | Heating | 8-Methylquinoline |

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the ketone carbonyls. This is followed by an acid-catalyzed intramolecular cyclization onto the aromatic ring and subsequent dehydration to afford the quinoline product. The regioselectivity of the cyclization can be influenced by the substitution pattern of the aniline.

Modern Catalytic Methods for Quinoline Construction

In recent decades, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinolines, often offering milder reaction conditions and greater functional group tolerance compared to classical methods.

A variety of transition metals, including palladium, copper, rhodium, and iron, have been employed to catalyze the annulation of anilines with various coupling partners to form quinolines. These reactions often proceed through C-H activation, cross-coupling, and cyclization cascades. For instance, palladium-catalyzed reactions of anilines with alkynes or allenes have been developed as efficient routes to substituted quinolines. These modern approaches provide access to a diverse range of quinoline derivatives that may be difficult to prepare using classical methods.

Synthetic Route to this compound

A direct, single-step synthesis of this compound is unlikely. A more plausible and practical approach involves a multi-step sequence, beginning with the construction of a suitable quinoline precursor, followed by sequential bromination reactions. A likely synthetic pathway is as follows:

Synthesis of 8-Methylquinoline: As previously mentioned, the Skraup synthesis using o-toluidine is a well-established method for the preparation of 8-methylquinoline. google.com

Electrophilic Bromination of 8-Methylquinoline: The next step involves the regioselective bromination of the 8-methylquinoline core. Electrophilic aromatic substitution on the quinoline ring generally occurs at the 5- and 8-positions. In the case of 8-methylquinoline, the 8-position is already occupied. The directing effects of the nitrogen atom and the methyl group would favor bromination at the 5-position. Studies on the bromination of 8-methoxyquinoline (B1362559) have shown a high regioselectivity for the 5-position, which provides strong evidence for a similar outcome with 8-methylquinoline. acgpubs.org The reaction can be carried out using molecular bromine or N-bromosuccinimide (NBS) in a suitable solvent. acgpubs.org

Side-Chain Bromination of 5-Bromo-8-methylquinoline (B1275203): The final step is the bromination of the methyl group at the 8-position. This is typically achieved through a free-radical chain reaction known as the Wohl-Ziegler bromination. organic-chemistry.orgchem-station.comthermofisher.comwikipedia.org This reaction employs N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent such as carbon tetrachloride (CCl4), along with a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile), under thermal or photochemical conditions. organic-chemistry.orgchem-station.comthermofisher.comwikipedia.org The reaction proceeds via the formation of a stabilized benzylic radical at the 8-methyl group, which then reacts with bromine to yield the desired 8-(bromomethyl) derivative.

The conditions for the Wohl-Ziegler bromination are summarized in the table below:

| Substrate | Reagents | Solvent | Conditions | Product |

| Toluene | NBS, Radical Initiator | CCl4 | Heat or Light | Benzyl bromide |

| 5-Bromo-8-methylquinoline | NBS, Radical Initiator | CCl4 | Heat or Light | This compound |

Oxidative Cyclization and C–H Activation Strategies

The construction of the fundamental quinoline ring system is a critical first step. Modern organic synthesis has increasingly moved towards strategies that offer greater efficiency and atom economy, such as oxidative cyclization and direct C–H activation. These methods circumvent the need for pre-functionalized starting materials, building the heterocyclic core through the formation of new carbon-carbon and carbon-nitrogen bonds.

Transition-metal catalysis is central to many of these advanced strategies. Catalysts based on rhodium, cobalt, palladium, and copper have been successfully employed to facilitate the synthesis of quinoline derivatives. mdpi.comnih.gov For instance, cobalt(III)-catalyzed C–H activation enables the direct cyclization of readily available anilines and alkynes to produce a wide range of substituted quinolines with high functional group tolerance. organic-chemistry.org Similarly, ruthenium catalysts can mediate the oxidative cyclization of 2-aminobenzyl alcohol with various ketones to afford quinolines in high yields. rsc.org These C–H activation/cyclization reactions represent a powerful and direct route to substituted quinolines that can serve as precursors for subsequent functionalization. mdpi.comnih.gov

Palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines provides another efficient, redox-neutral pathway to quinoline derivatives, tolerating a broad array of substrates. mdpi.com These innovative strategies, which leverage the direct functionalization of otherwise inert C-H bonds, are at the forefront of modern heterocyclic chemistry, offering streamlined access to complex scaffolds. mdpi.comnih.gov

Environmentally Conscious (Green) Synthetic Protocols for Quinoline Systems

In line with the principles of green chemistry, significant research has focused on developing more sustainable methods for quinoline synthesis. These protocols aim to reduce reaction times, minimize waste, and utilize less hazardous materials compared to traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.com For quinoline synthesis, particularly through the Friedländer annulation, microwave irradiation can dramatically reduce reaction times from hours to mere minutes while often improving product yields. nih.govnih.gov

A notable example involves the reaction of a 2-aminophenyl ketone with a ketone using neat acetic acid as both the solvent and catalyst. Under microwave irradiation at 160 °C, the quinoline scaffold is constructed in as little as five minutes in excellent yield. nih.gov This contrasts sharply with the conventional heating method, which proceeds slowly over several days and results in poor yields. nih.gov The use of microwave technology has been successfully applied to a variety of quinoline syntheses, including multicomponent reactions, demonstrating its versatility and efficiency. nih.govlew.ro

| Reaction Type | Starting Materials | Conditions | Reaction Time | Yield | Reference |

| Friedländer Synthesis | 2-Aminobenzophenone, 1-Acetyl-4-piperidone | Acetic Acid, 160 °C, Microwave | 5 min | Excellent | nih.gov |

| Ugi Condensation | Lipoic Acid, Cyclohexylisocyanide, Anilines, 2-Methoxyquinoline-3-carbaldehyde | Microwave | 15 min | Excellent | nih.gov |

| Friedländer Reaction | Isatin/5-Bromoisatin derivatives | Microwave | 4-7 min | High | nih.gov |

Nanocatalyst Applications

The use of nanocatalysts represents another significant advancement in green synthetic chemistry. acs.org Due to their high surface-area-to-volume ratio, nanocatalysts exhibit enhanced reactivity and selectivity, often allowing reactions to proceed under milder conditions. taylorfrancis.com Various metal-based nanocatalysts, including those derived from copper, iron, nickel, and zinc, have been developed for quinoline synthesis. acs.orgnih.gov

| Nanocatalyst | Synthesis Type | Key Features | Yield Range | Reference |

| Fe₃O₄ Nanoparticles | Multicomponent Coupling | Superparamagnetic, Reusable | 79-90% | nih.gov |

| IRMOF-3/PSTA/Cu | Multicomponent Reaction | High Porosity, High Surface Area | 85-96% | nih.gov |

| Ni Nanocatalyst | Friedländer Annulation | Green synthesis from leaf extract | Good | nih.gov |

Regioselective Halogenation Strategies for the Quinoline Nucleus

Once the 8-methylquinoline precursor is synthesized, the introduction of two bromine atoms at specific positions is required to form this compound. This necessitates two distinct and highly regioselective halogenation reactions.

Directed Bromination at the C-5 Position of Quinoline

The electronic nature of the quinoline ring typically directs electrophilic substitution to the benzene (B151609) moiety. Achieving selective bromination at the C-5 position often relies on the presence of a directing group at the C-8 position. An 8-methoxy or an 8-amido group can effectively direct bromination to the C-5 position. acgpubs.orgrsc.org

Studies have shown that the bromination of 8-methoxyquinoline with molecular bromine (Br₂) can furnish 5-bromo-8-methoxyquinoline (B186703) as the sole product in high yield (92%). acgpubs.org Similarly, 8-amidoquinolines can be selectively brominated at the C-5 position using various brominating agents. beilstein-journals.org Copper-promoted methods using alkyl bromides as the bromine source have been developed, showing excellent site selectivity. beilstein-journals.org Metal-free protocols using reagents like tribromoisocyanuric acid (TBCA) also achieve highly regioselective C-5 bromination of 8-substituted quinolines under mild, room-temperature conditions. rsc.org The choice of reagent and conditions allows for precise control over the position of bromination, preventing the formation of undesired isomers. acgpubs.orgrsc.org

| Substrate | Brominating Agent | Catalyst/Conditions | Selectivity | Yield | Reference |

| 8-Methoxyquinoline | Br₂ | CHCl₃, dark, 2 days | C-5 | 92% | researchgate.net |

| N-(quinolin-8-yl)benzamide | Ethyl Bromoacetate | Cu(OAc)₂·H₂O, K₂CO₃, DMSO, 100 °C | C-5 | 90-99% | beilstein-journals.org |

| 8-Substituted Quinolines | Tribromoisocyanuric Acid (TBCA) | Metal-free, Room Temp | C-5 | Good to Excellent | rsc.org |

Selective Bromination of the C-8 Methyl Group to Form Bromomethyl Functionality

The final step in the synthesis is the bromination of the methyl group at the C-8 position. This transformation is not an electrophilic aromatic substitution but rather a free-radical halogenation at the benzylic position. The benzylic C-H bonds of the 8-methyl group are significantly weaker than other C-H bonds in the molecule, making them susceptible to radical attack. masterorganicchemistry.com

The reagent of choice for this type of selective bromination is typically N-Bromosuccinimide (NBS) . masterorganicchemistry.com The reaction is initiated using either light (hν) or a radical initiator like azobisisobutyronitrile (AIBN). The role of NBS is to provide a low, steady concentration of molecular bromine (Br₂), which prevents competing electrophilic addition reactions to the aromatic rings. masterorganicchemistry.com This method allows for the selective conversion of the C-8 methyl group to a bromomethyl group without affecting the bromine atom already installed at the C-5 position, thus completing the synthesis of this compound. gla.ac.uk

Radical Bromination Techniques

Once 5-bromo-8-methylquinoline is obtained, the subsequent challenge is the selective bromination of the methyl group at the 8-position. This transformation is achieved through a radical substitution mechanism, which targets the benzylic protons of the methyl group. The 8-methyl group on the quinoline ring is analogous to a benzylic position, making its C-H bonds susceptible to radical abstraction.

The reagent of choice for this type of transformation is N-Bromosuccinimide (NBS). The reaction is typically initiated by light (hν) or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction proceeds via a free-radical chain mechanism:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen atom from a trace amount of HBr to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the 8-methyl group of 5-bromo-8-methylquinoline, forming a resonance-stabilized benzylic radical. This radical then reacts with molecular bromine (Br₂), which is present in low concentrations, to form the product, this compound, and a new bromine radical. NBS serves as a constant, low-concentration source of Br₂ by reacting with the HBr byproduct.

Termination: The reaction is terminated by the combination of any two radical species.

This method is highly effective for brominating the side chains of aromatic and heteroaromatic rings without affecting the ring itself. researchgate.net

Optimization of Reaction Conditions for Selective Bromination

Achieving the synthesis of this compound requires careful control over reaction conditions to ensure both regioselectivity on the ring and chemoselectivity at the methyl group.

Regioselectivity: The first bromination must selectively occur at the C5 position of 8-methylquinoline. The directing effects of the heterocyclic nitrogen and the methyl group, combined with the specific reaction conditions (e.g., use of sulfuric acid), favor substitution at the C5 and C7 positions. By controlling stoichiometry and reaction time, the formation of the desired 5-bromo isomer can be maximized over the 7-bromo and 5,7-dibromo byproducts. googleapis.com

Chemoselectivity: The second bromination must be selective for the methyl group's C(sp³)-H bonds over the aromatic C(sp²)-H bonds. This is the most critical optimization. Using electrophilic brominating agents like Br₂ with a Lewis acid would result in further substitution on the electron-rich benzene portion of the quinoline ring. Therefore, switching to radical conditions is essential. The use of NBS in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) with a radical initiator ensures that the bromination occurs exclusively at the benzylic position. The low concentration of Br₂ generated in situ from NBS minimizes competitive electrophilic aromatic bromination, thus ensuring high chemoselectivity.

Multi-Step Synthetic Sequences Incorporating this compound

This compound is a valuable bifunctional building block. The two bromine atoms have distinct chemical reactivities, allowing for their selective functionalization in multi-step syntheses. The bromomethyl group is a potent electrophile for nucleophilic substitution (Sₙ2) reactions, while the aryl bromide at the C5 position is an ideal handle for transition metal-catalyzed cross-coupling reactions.

While the direct use of isolated this compound is plausible, modern synthetic methods sometimes bypass its formation. For instance, a highly efficient Rh(III)-catalyzed C(sp³)-H amidation of 5-bromo-8-methylquinoline with N-hydroxyphthalimide directly forms 2-((5-bromoquinolin-8-yl)methyl)isoindoline-1,3-dione. rsc.org This advanced method achieves the functionalization of the 8-methyl group while leaving the C5-bromo position intact for subsequent modifications, illustrating a modern approach to the type of chemistry that this compound is designed for.

Interactive Table: Modern C-H Functionalization of 5-bromo-8-methylquinoline

| Starting Material | Reagents | Catalyst System | Solvent | Product | Reference |

| 5-bromo-8-methylquinoline | N-hydroxyphthalimide | [RhCp*Cl₂]₂, AgSbF₆ | HFIP | 2-((5-bromoquinolin-8-yl)methyl)isoindoline-1,3-dione | rsc.org |

Convergent and Divergent Synthetic Approaches

The dual reactivity of this compound makes it an excellent substrate for both convergent and divergent synthetic strategies.

Divergent Synthesis: This approach uses the common intermediate to create a library of diverse compounds. Starting from this compound, one can envision two primary divergent pathways:

Pathway A: The more reactive bromomethyl group is first targeted. Reaction with a variety of nucleophiles (e.g., amines, thiols, alcohols, carbanions) would yield a family of 8-(substituted-methyl)-5-bromoquinolines. Each of these products could then undergo a second diversification step, such as a Suzuki or Buchwald-Hartwig coupling, at the C5-bromo position.

Pathway B: Alternatively, the C5-bromo position could be functionalized first using a cross-coupling reaction. The resulting library of 5-aryl-8-methylquinolines could then be subjected to radical bromination followed by nucleophilic substitution at the 8-position.

Convergent Synthesis: In a convergent approach, the molecule would be used to unite two complex fragments late in a synthesis. For example, a complex nucleophile could be prepared separately and then attached to the quinoline scaffold via substitution at the bromomethyl position. The resulting advanced intermediate could then be coupled with a complex boronic acid via a Suzuki reaction at the C5-position, rapidly assembling the final target molecule from two major pieces.

Chemo- and Regioselective Control in Complex Reaction Networks

The ability to selectively address one of the two bromine atoms in the presence of the other is paramount for the utility of this compound in complex syntheses. This chemo- and regioselective control stems from the fundamental differences between an alkyl halide and an aryl halide.

Nucleophilic Substitution: The C(sp³)-Br bond of the bromomethyl group is highly susceptible to Sₙ2 attack by a wide range of nucleophiles. In contrast, the C(sp²)-Br bond at the C5 position is relatively inert to nucleophilic attack under standard conditions due to the high energy required to break the stronger bond and the repulsion from the electron-rich aromatic ring. This vast difference in reactivity allows for the selective functionalization of the 8-(bromomethyl) group with high precision.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, rely on the oxidative addition of the catalyst into the C(sp²)-Br bond. These conditions can be finely tuned to react preferentially at the aryl bromide site. While oxidative addition into an activated alkyl halide can occur, standard conditions for aryl coupling often leave the benzylic bromide untouched or lead to its elimination or reduction. The Rh(III)-catalyzed C-H amidation is a prime example of such selectivity, where the reaction conditions are specifically tailored to activate the C(sp³)-H bonds of the methyl group while completely ignoring the C(sp²)-Br and C(sp²)-H bonds elsewhere on the molecule. rsc.org This demonstrates exquisite control within a complex reaction network, leaving the C5-bromo handle available for orthogonal chemical operations.

Reactivity and Advanced Organic Transformations of 5 Bromo 8 Bromomethyl Quinoline

Transformations Involving the Bromomethyl Group at C-8

The bromomethyl group at the C-8 position of the quinoline (B57606) ring is analogous to a benzylic halide, making it highly susceptible to reactions involving nucleophilic attack. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules.

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic carbon of the bromomethyl group is an excellent electrophilic site, readily undergoing SN2 reactions with a wide range of nucleophiles. This allows for the introduction of diverse functionalities at the C-8 methyl position. While specific studies on 5-Bromo-8-(bromomethyl)quinoline are limited, the reactivity can be confidently inferred from its close analogue, 8-(bromomethyl)quinoline (B1267487).

Common nucleophiles that can displace the bromide ion include amines, alcohols, thiols, and cyanide, leading to the formation of the corresponding amines, ethers, thioethers, and nitriles. For instance, the reaction with primary or secondary amines provides a straightforward route to 8-(aminomethyl)quinoline derivatives.

Alkylation Reactions with Various Nucleophiles

The bromomethyl group serves as a potent alkylating agent for a variety of nucleophilic substrates. This is particularly useful for the N-alkylation of amines and related nitrogen-containing heterocycles. For example, the reaction of 8-(bromomethyl)quinoline with primary or secondary amines typically proceeds under basic conditions to afford the corresponding N-alkylated products. It is important to note that the reaction of amines with alkyl halides can lead to multiple alkylations due to the increasing nucleophilicity of the product amines. nih.govmasterorganicchemistry.com However, by controlling the stoichiometry and reaction conditions, mono-alkylation can often be achieved.

A representative example is the synthesis of N,N-bis(2-quinolinylmethyl)benzylamine, which involves the reaction of benzylamine (B48309) with two equivalents of 2-(chloromethyl)quinoline (B1294453) under basic conditions. mdpi.com A similar transformation can be envisaged for this compound.

Table 1: Examples of Alkylation Reactions with Quinoline Derivatives (Inferred for this compound)

| Product | Nucleophile | Reagents and Conditions | Reference |

| N,N-bis(2-quinolinylmethyl)benzylamine | Benzylamine | 2-(chloromethyl)quinoline, KOH, tert-butylammonium (B1230491) tetrachloride, 50 °C | mdpi.com |

| Secondary or Tertiary Amines | Primary or Secondary Amines | Alkyl Bromide, Acetonitrile | nih.gov |

Note: This table presents reactions of analogous compounds to infer the expected reactivity of this compound.

Further Halogenation of the Bromomethyl Moiety (e.g., to dibromomethyl)

Reactivity of the Aryl Bromide at C-5

The bromine atom at the C-5 position of the quinoline ring behaves as a typical aryl bromide, making it amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The C-5 bromo substituent is an excellent handle for introducing new carbon-based functionalities through well-established cross-coupling methodologies.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. harvard.eduwikipedia.orgnih.gov This is a highly versatile method for the formation of biaryl compounds. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl boronic acids.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. acs.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aromatic rings.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. ajouronline.comresearchgate.netwikipedia.orgorganic-chemistry.org It is a highly efficient method for the synthesis of arylalkynes.

Table 2: Examples of Cross-Coupling Reactions with Bromoquinoline Derivatives

| Reaction Type | Bromoquinoline Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield | Reference |

| Sonogashira | 6,7-dibromoquinoline-5,8-dione | Terminal Alkynes | Palladium catalyst | Alkynylquinoline-5,8-diones | 50-85% | ajouronline.comresearchgate.net |

| Suzuki-Miyaura | 5-bromo-8-benzyloxyquinoline | Secondary Anilines | Pd(OAc)₂, Johnphos, NaOtBu | 5-(N-substituted-anilino)-8-benzyloxyquinoline | - | ias.ac.in |

| Heck | 3-iodoquinolin-4(1H)-ones | Styrenes, Butyl acrylate (B77674) | - | (E)-3-substituted-quinolin-4(1H)-ones | - | researchgate.net |

Note: This table presents reactions of analogous bromoquinoline compounds to illustrate the expected reactivity of the C-5 bromine in this compound.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides, such as the C-5 bromine in this compound, is generally challenging and requires harsh reaction conditions or the presence of strong electron-withdrawing groups on the aromatic ring. acs.org The quinoline ring itself is electron-deficient, which can facilitate nucleophilic attack to some extent. However, without strong activating groups ortho or para to the bromine, this pathway is less common than the cross-coupling reactions.

Kinetic studies on the reaction of bromoquinolines with piperidine (B6355638) have shown that these reactions are accelerated by high pressure, suggesting a mechanism involving a charged transition state. acs.org Nevertheless, for synthetic purposes, palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, are generally preferred for the introduction of nitrogen nucleophiles at the C-5 position of bromoquinolines. ias.ac.in

Organometallic Reactions (e.g., Grignard Reagents)

The structure of this compound features two bromine atoms with distinct chemical reactivities, which can be selectively targeted in organometallic reactions. The bromine atom attached to the sp²-hybridized carbon of the aromatic quinoline ring at the C-5 position is significantly less reactive than the bromine atom on the sp³-hybridized carbon of the benzylic bromomethyl group at the C-8 position.

This difference in reactivity allows for the selective formation of a Grignard reagent. Treatment of this compound with magnesium metal would preferentially occur at the more reactive 8-(bromomethyl) position. This would yield 5-bromo-8-(magnesiobromomethyl)quinoline, a versatile organometallic intermediate. This reagent can then be used in a variety of subsequent reactions, such as nucleophilic additions to carbonyl compounds (aldehydes, ketones, esters) to form new carbon-carbon bonds, leading to the synthesis of more complex quinoline derivatives.

While the C-5 bromo group is less reactive, it can participate in transition-metal-catalyzed cross-coupling reactions. orgsyn.org For instance, reactions like Suzuki, Heck, or Sonogashira couplings could be employed to introduce new substituents at this position, often leaving the 8-(bromomethyl) group intact for further functionalization. The ability to selectively functionalize either the C-5 or the C-8 position makes this compound a valuable building block in synthetic chemistry.

Intramolecular Cyclization and Rearrangement Processes

The proximate positioning of the reactive bromomethyl group at C-8 and the quinoline nitrogen atom, as well as the aromatic ring system, creates opportunities for intramolecular cyclization reactions. These reactions can lead to the formation of novel polycyclic heterocyclic systems.

One potential pathway involves the intramolecular quaternization of the quinoline nitrogen by the 8-(bromomethyl) group. This would result in the formation of a fused, six-membered ring, creating a tricyclic quinolinium salt. Such cyclizations are known to occur in related systems and can be facilitated by heat or the presence of a non-nucleophilic base.

Furthermore, under radical conditions, typically initiated by light or a radical initiator, the 8-(bromomethyl) group can undergo homolytic cleavage of the C-Br bond. The resulting benzylic radical could then add to the quinoline ring, potentially at the C-7 or C-5 positions, followed by rearomatization to yield a new cyclized product. Photoinduced radical cyclization of benzene-tethered 1,7-enynes has been shown to produce dihydroquinolin-2(1H)-ones, demonstrating the feasibility of radical pathways in forming new rings on the quinoline scaffold. researchgate.net

While direct studies on this compound are limited, research on the bromination of other quinoline derivatives has shown that the reaction can be accompanied by intramolecular cyclization, leading to complex polycyclic structures. nih.gov For example, the bromination of the furanoquinoline alkaloid haplophyllidine (B94666) results in the formation of new penta- and hexa-cyclic rings. nih.gov These findings underscore the propensity of substituted quinolines to undergo intramolecular ring-forming reactions.

Oxidative and Reductive Manipulations of the Quinoline Core

The quinoline ring system in this compound can be subjected to various oxidative and reductive transformations, although the presence of two electron-withdrawing bromine atoms influences its reactivity. These substituents make the aromatic system more electron-deficient, which generally increases its resistance to electrophilic attack and oxidation while making it more susceptible to nucleophilic attack and reduction.

Oxidation: The oxidation of the quinoline core typically requires strong oxidizing agents. The biodegradation of quinoline, for instance, proceeds through mono-oxygenation to form intermediates like 2-hydroxyquinoline. nih.gov In a laboratory setting, oxidation can lead to the formation of N-oxides upon treatment with peroxy acids. The N 1s peak in XPS analysis of a quinoline-based polymer showed evidence of oxidized nitrogen, confirming the susceptibility of the quinoline nitrogen to oxidation. researchgate.net The electron-deficient nature of the 5-bromo-substituted ring in our target molecule would likely make this oxidation more challenging compared to unsubstituted quinoline.

Reduction: The quinoline ring can be selectively or fully reduced. Catalytic hydrogenation is a common method for this transformation. For example, the hydrogenation of quinoline over a Ru/HAP catalyst has been reported. researchgate.net In related halo-nitroquinolines, the nitro group can be selectively reduced without affecting the bromo substituent or the quinoline ring. researchgate.net For this compound, catalytic hydrogenation under controlled conditions could potentially reduce the quinoline ring to a tetrahydroquinoline, a structural motif present in many biologically active compounds. The choice of catalyst and reaction conditions would be crucial to control the extent of reduction and to avoid dehalogenation.

Comparative Reactivity Studies with Isomeric and Analogous Halogenated Quinolines

The reactivity of the quinoline ring is highly dependent on the nature and position of its substituents. A comparison of this compound with other substituted quinolines, particularly in electrophilic substitution reactions like bromination, highlights these electronic effects.

Studies on the bromination of 8-substituted quinolines have provided valuable insights into their relative reactivities. acgpubs.orgresearchgate.net The directing effect of the substituent at the 8-position plays a crucial role in determining the outcome of the reaction.

8-Hydroxyquinoline (B1678124) (2a): Bromination of 8-hydroxyquinoline with molecular bromine tends to yield the 5,7-dibromo derivative (3a) as the major product, indicating the strong activating and ortho-, para-directing effect of the hydroxyl group. acgpubs.orgresearchgate.net

8-Aminoquinoline (2c): Similarly, the powerful activating amino group directs bromination to the 5- and 7-positions, often leading to the 5,7-dibromo-8-aminoquinoline (3c). acgpubs.orgresearchgate.net Under certain conditions, a mixture of the 5-bromo (3e) and 5,7-dibromo (3c) products can be obtained. acgpubs.org

8-Methoxyquinoline (B1362559) (2b): The methoxy (B1213986) group is also an activating, ortho-, para-director, but it is less activating than the hydroxyl or amino groups. Bromination of 8-methoxyquinoline regioselectively yields 5-bromo-8-methoxyquinoline (B186703) (3f) as the sole product. acgpubs.orgresearchgate.net

These results demonstrate that the electronic nature of the C-8 substituent governs the reactivity and regioselectivity of electrophilic attack on the quinoline ring. The bromomethyl group in this compound is weakly deactivating, which, combined with the deactivating effect of the existing C-5 bromo group, would make further electrophilic substitution on the carbocyclic ring significantly more difficult compared to the activated 8-hydroxy, 8-amino, or 8-methoxy analogues.

The table below summarizes the bromination products of various 8-substituted quinolines, illustrating the influence of the C-8 substituent.

| Starting Material | C-8 Substituent | Brominating Agent | Major Product(s) | Reference |

| 8-Hydroxyquinoline (2a) | -OH | Br₂ in CHCl₃ | 5,7-Dibromo-8-hydroxyquinoline (3a) | acgpubs.orgresearchgate.net |

| 8-Aminoquinoline (2c) | -NH₂ | Br₂ in CH₂Cl₂ | 5,7-Dibromo-8-aminoquinoline (3c) and 5-Bromo-8-aminoquinoline (3e) | acgpubs.org |

| 8-Methoxyquinoline (2b) | -OCH₃ | Br₂ in CH₂Cl₂ | 5-Bromo-8-methoxyquinoline (3f) | acgpubs.orgresearchgate.net |

Applications As a Versatile Synthetic Building Block

Precursor for Complex Heterocyclic Systems and Molecular Scaffolds

The dual reactivity of 5-Bromo-8-(bromomethyl)quinoline provides a powerful platform for the synthesis of intricate heterocyclic systems and novel molecular scaffolds. The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions, while the bromo group on the quinoline (B57606) ring can be functionalized through various cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled construction of complex molecular architectures.

The bromomethyl moiety is particularly useful for introducing the quinoline scaffold into larger molecules. It can react with a variety of nucleophiles, including amines, phenols, and thiols, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This reactivity is fundamental in the elaboration of more complex heterocyclic structures, where the quinoline unit can be fused or appended to other ring systems. For instance, intramolecular cyclization reactions involving the bromomethyl group and a suitably positioned nucleophile on a side chain can lead to the formation of novel fused polycyclic aromatic systems containing the quinoline core.

Furthermore, the bromo group at the 5-position opens up avenues for further molecular diversification. It can participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of various aryl, vinyl, or alkynyl groups at this position, thereby expanding the structural diversity of the resulting molecules. The combination of these two reactive sites allows for a divergent synthetic strategy, where a single starting material, this compound, can be transformed into a library of structurally diverse compounds with potential applications in medicinal chemistry and materials science.

Design and Synthesis of Advanced Ligands and Coordination Chemistry

The quinoline nucleus is a well-established coordinating motif in inorganic chemistry. The presence of the nitrogen atom in the aromatic ring allows it to act as a ligand for a wide variety of metal ions. The functionalization of the quinoline scaffold with additional donor groups can lead to the formation of multidentate ligands with enhanced coordination properties. This compound serves as an excellent starting material for the synthesis of such advanced ligands.

Development of Quinoline-Functionalized N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as a prominent class of ligands in organometallic chemistry and catalysis. The reaction of this compound with imidazole or its derivatives provides a straightforward route to quinoline-functionalized imidazolium salts, which are the precursors to NHC ligands. The bromomethyl group readily alkylates the nitrogen atom of the imidazole ring to form the desired imidazolium salt. Subsequent deprotonation of this salt with a strong base generates the corresponding NHC, which features a quinoline moiety tethered to the carbene carbon.

These quinoline-functionalized NHCs can act as bidentate ligands, coordinating to a metal center through both the carbene carbon and the quinoline nitrogen atom. The resulting metallacycles exhibit enhanced stability due to the chelate effect. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on either the quinoline or the imidazole ring, allowing for the rational design of catalysts with specific activities and selectivities.

Formation of Metal Complexes for Catalysis or Sensing

Ligands derived from this compound can form stable complexes with a variety of transition metals, including palladium, platinum, gold, and copper. The coordination of the quinoline nitrogen and potentially other donor atoms introduced via the bromomethyl group leads to the formation of well-defined metal complexes. These complexes have shown promise in various catalytic applications, such as cross-coupling reactions, C-H activation, and polymerization. The quinoline moiety can influence the catalytic activity by modulating the electronic properties of the metal center and by providing a specific steric environment.

Furthermore, the inherent fluorescence of the quinoline core makes ligands derived from this compound attractive candidates for the development of fluorescent chemosensors. Upon coordination to a metal ion, the fluorescence properties of the quinoline moiety can be significantly altered, leading to a "turn-on" or "turn-off" sensory response. This phenomenon can be exploited for the selective and sensitive detection of various metal ions in biological and environmental samples.

Investigation of Chelating Properties

The ability of the quinoline nitrogen to coordinate to metal ions is a key feature of ligands derived from this compound. By introducing additional donor atoms through reactions at the bromomethyl position, multidentate chelating ligands can be synthesized. For example, reaction with amines bearing other coordinating groups can lead to tridentate or tetradentate ligands. The chelating properties of these ligands can be systematically investigated by studying their coordination behavior with a range of metal ions. Techniques such as UV-Vis and fluorescence spectroscopy, as well as X-ray crystallography, can provide valuable insights into the stoichiometry, stability, and structure of the resulting metal complexes. The understanding of these chelating properties is crucial for the rational design of catalysts, sensors, and therapeutic agents.

Integration into Material Science Research

The unique photophysical and electronic properties of the quinoline scaffold have led to its incorporation into various functional materials. This compound, with its two reactive handles, is a valuable building block for the synthesis of novel organic materials with tailored properties.

Components for Organic Electronic Materials

Quinoline derivatives are known to exhibit fluorescence and have been utilized in the development of organic light-emitting diodes (OLEDs). The bifunctional nature of this compound allows for its integration into conjugated polymers and small molecules designed for organic electronic applications. For instance, the bromo group can be used as a point of attachment for polymerization reactions, such as Suzuki or Stille polycondensation, to create quinoline-containing conjugated polymers. The bromomethyl group can be further functionalized to introduce other desired functionalities or to attach the molecule to a substrate.

Precursors for Dyes and Pigments (e.g., for OLEDs, Solar Cells)

The quinoline scaffold is a core component in many functional dyes due to its rigid, planar structure and unique photophysical properties. mdpi.com Quinoline derivatives are widely used in the development of materials for organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs). nih.govresearchgate.netresearchgate.net The performance of these devices is highly dependent on the molecular structure of the dye, which influences properties such as light absorption, emission wavelengths, and charge transfer efficiency. researchgate.net

This compound serves as an excellent precursor for custom-designed dyes for these applications. The two bromine atoms can be selectively functionalized to introduce different moieties that control the dye's electronic characteristics in a "push-pull" architecture.

Functionalization at the C-5 Position: The bromine atom on the quinoline ring can be replaced using transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the introduction of various aryl or heteroaryl groups, which can act as electron-donating (donor) or electron-withdrawing (acceptor) units to tune the dye's absorption and emission spectra. For example, coupling with an electron-rich aromatic boronic acid can extend the π-conjugation of the system, shifting the absorption to longer wavelengths, which is desirable for solar cell applications. researchgate.net

Functionalization at the C-8 Position: The highly reactive bromomethyl group is an ideal handle for introducing anchoring groups or connecting to other parts of a larger molecular system. In DSSCs, this group can react with nucleophiles, such as the carboxylate or hydroxyl group of an anchor unit (like cyanoacrylic acid), to covalently bind the dye to the surface of a semiconductor like TiO₂. In OLED materials, this position can be used to link the quinoline chromophore to other fluorescent units or to a polymer backbone.

This orthogonal reactivity enables the synthesis of complex D-π-A (Donor-π-bridge-Acceptor) dyes where the quinoline core acts as the π-bridge, and the donor and acceptor/anchoring groups are precisely installed via sequential reactions at the C-5 and C-8 positions, respectively.

Table 1: Potential Dye Structures Derived from this compound This table presents hypothetical structures to illustrate the synthetic utility of the title compound as a building block.

| Application Area | C-5 Modification (Example Reaction) | C-8 Modification (Example Reaction) | Resulting Dye Feature |

|---|---|---|---|

| DSSC | Suzuki coupling with a triphenylamine boronic acid (Donor group) | Nucleophilic substitution with cyanoacrylic acid (Anchor group) | Broad absorption spectrum, strong anchoring to TiO₂ surface. |

| OLED | Stille coupling with a benzothiadiazole derivative (Acceptor group) | Nucleophilic substitution with a carbazole unit (Hole-transporting group) | Tunable emission color, improved charge injection/transport. |

| Fluorescent Probe | Sonogashira coupling with an alkyne-linked fluorophore | Nucleophilic substitution with a receptor for a specific analyte | Ratiometric sensing capabilities, analyte-specific fluorescence changes. |

Monomers for Advanced Polymeric Architectures

Polyquinolines are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and valuable optoelectronic properties. These characteristics make them suitable for applications in aerospace, electronics, and as materials for gas separation membranes. The properties of polyquinolines can be tailored by the choice of monomers used in their synthesis.

This compound is a prime candidate for use as a monomer in the synthesis of novel polyquinolines and other advanced polymers. Its bifunctional nature, with two bromine atoms of differing reactivity, allows it to be incorporated into polymer chains through various polymerization techniques.

Polycondensation Reactions: The bromomethyl group can react with bisphenols or diamines in a nucleophilic substitution polycondensation reaction to form polyethers or polyamines containing quinoline units in the backbone.

Cross-Coupling Polymerization: The C-5 bromo group is suitable for metal-catalyzed polymerization methods. For instance, in a Yamamoto or Suzuki polycondensation, a bis-boronic ester derivative of the monomer could be used to create fully aromatic polyquinolines.

Synthesis of AB₂ Monomers: The molecule can be envisioned as an AB₂-type monomer, where the C-5 bromine is one reactive site (A) and the C-8 bromomethyl group represents two potential reaction pathways (B₂), assuming it can be converted to a di-functional intermediate. This approach can lead to the formation of hyperbranched or dendritic polymers, which have unique properties such as low viscosity and high solubility.

The incorporation of the brominated quinoline unit into the polymer backbone can also impart specific properties, such as enhanced flame retardance, a known feature of brominated aromatic compounds. researchgate.net

Table 2: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer / Reaction | Resulting Polymer Type | Potential Properties |

|---|---|---|---|

| Suzuki Polycondensation | Aromatic diboronic acid | Poly(phenylene-quinoline) | High thermal stability, semiconducting properties. |

| Heck Polycondensation | Aromatic divinyl compound | Poly(vinylene-quinoline) | Conjugated polymer, potential for electroluminescence. |

| Nucleophilic Substitution Polycondensation | Bisphenol A | Poly(ether-quinoline) | High glass transition temperature, good mechanical strength. |

| Self-Condensation | Conversion to an organometallic intermediate (e.g., Grignard) followed by coupling | Poly(quinoline) | Potentially a hyperbranched structure with high solubility. |

Contributions to Chemical Library Synthesis and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy used in medicinal chemistry to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. frontiersin.org The goal is to efficiently explore a wide range of "chemical space" to identify novel compounds with interesting biological activities. tandfonline.com Building blocks with multiple, orthogonally reactive sites are extremely valuable in DOS. frontiersin.org

This compound is an ideal scaffold for DOS due to its two chemically distinct halogenated positions. This allows for a two-dimensional diversification strategy where each reactive site can be independently functionalized with a different set of reactants, rapidly generating a large library of unique compounds from a single starting material. Bromoquinolines are recognized as important precursors for multifunctional compounds with potential biological activities. nih.gov

The synthetic strategy would involve:

First Dimension of Diversity: A parallel synthesis approach using the C-5 bromo position. For example, an array of boronic acids could be reacted via Suzuki coupling to introduce a wide variety of substituents at this site.

Second Dimension of Diversity: The resulting library of 5-substituted-8-(bromomethyl)quinolines can then be further diversified by reacting the bromomethyl group with a second array of building blocks, such as various amines, thiols, or phenols, through nucleophilic substitution.

This approach allows for the systematic variation of substituents around the quinoline core, creating a comprehensive library of molecules with diverse shapes, sizes, and functionalities, suitable for screening against various biological targets.

Table 3: Illustrative Scheme for Diversity-Oriented Synthesis

| Reagent Set B (for C-8 -CH₂Br) | |||

|---|---|---|---|

| Reagent Set A (for C-5 -Br) | Amine 1 | Thiol 1 | Phenol 1 |

| Boronic Acid 1 | Compound A1-B1 | Compound A1-B2 | Compound A1-B3 |

| Boronic Acid 2 | Compound A2-B1 | Compound A2-B2 | Compound A2-B3 |

| Boronic Acid 3 | Compound A3-B1 | Compound A3-B2 | Compound A3-B3 |

Advanced Spectroscopic and Mechanistic Characterization

Comprehensive Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Infrared (IR) Spectroscopy for Functional Group Analysis

A specific experimental Infrared (IR) spectrum for 5-Bromo-8-(bromomethyl)quinoline, detailing the characteristic absorption frequencies for its functional groups, could not be located in published scientific databases. An IR spectrum would be expected to show characteristic peaks for the C-Br stretching vibrations of both the aryl bromide and the bromomethyl group, as well as vibrations corresponding to the quinoline (B57606) aromatic ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation pattern of a molecule. While experimental mass spectra for this compound are not widely published, predicted mass-to-charge ratios (m/z) for various adducts have been calculated. These theoretical values are crucial for identifying the compound in mass spectrometric analyses.

The monoisotopic mass of this compound is 298.89453 Da. Predicted m/z values for common adducts are presented below.

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 299.90181 |

| [M+Na]⁺ | 321.88375 |

| [M+K]⁺ | 337.85769 |

| [M+NH₄]⁺ | 316.92835 |

| [M-H]⁻ | 297.88725 |

| [M+HCOO]⁻ | 343.89273 |

| [M+CH₃COO]⁻ | 357.90838 |

Data sourced from PubChemLite and calculated using CCSbase.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

No experimental X-ray Photoelectron Spectroscopy (XPS) data for this compound was found in the course of this review. XPS analysis would be instrumental in confirming the elemental composition (C, N, Br) and providing information about the chemical states and electronic environments of these elements within the molecule.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A definitive three-dimensional solid-state structure of this compound determined by single-crystal X-ray diffraction has not been reported in the surveyed scientific literature. Such an analysis would provide precise data on bond lengths, bond angles, and the crystal packing arrangement of the molecule.

In-depth Mechanistic Investigations of Reaction Pathways

In-depth mechanistic studies detailing the reaction pathways where this compound serves as a reactant or key intermediate are not extensively documented in the available literature. While the synthesis of related bromo-quinolines has been described, specific investigations into the mechanisms of subsequent reactions involving the title compound, such as nucleophilic substitution at the bromomethyl group or transition-metal-catalyzed cross-coupling at the C5-bromo position, are not available.

Elucidation of Rate-Determining Steps and Intermediates

The formation of this compound from 8-methylquinoline (B175542) involves two distinct bromination reactions: an electrophilic aromatic substitution on the quinoline ring and a radical substitution on the methyl group.

Electrophilic Aromatic Bromination: The first step is the bromination of the quinoline ring. The substitution pattern is directed by the activating nature of the existing substituent and the electronic properties of the heterocyclic ring. For 8-substituted quinolines, electrophilic attack typically occurs at the C5 and C7 positions. researchgate.netresearchgate.net The reaction proceeds through a classic electrophilic aromatic substitution mechanism, involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. The stability of this intermediate influences the reaction rate. The rate-determining step in this stage is generally the attack of the electrophile (e.g., Br+) on the aromatic ring to form the sigma complex. The reaction of quinoline with bromine can initially form a bromine salt. researchgate.net

Radical Side-Chain Bromination: The second step is the bromination of the 8-methyl group to form the 8-(bromomethyl) group. This transformation is typically achieved using a radical initiator, such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator like AIBN. This reaction, often a Wohl-Ziegler bromination, proceeds via a free-radical chain mechanism.

Initiation: Homolytic cleavage of the N-Br bond in NBS to generate a bromine radical.

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 5-bromo-8-methylquinoline (B1275203), forming a resonance-stabilized benzylic radical and HBr. This benzylic radical is the key intermediate. This step is typically the rate-determining step of the propagation phase. The subsequent reaction of this radical with a molecule of Br2 or NBS regenerates the bromine radical and yields the final product, this compound.

Termination: Combination of any two radical species.

Kinetic and Thermodynamic Aspects of Transformations

The thermodynamics of 8-methylquinoline itself have been studied, providing a foundation for understanding its derivatives. nist.gov Experimental measurements have determined the standard molar enthalpies of formation, entropies, and Gibbs free energies for 8-methylquinoline in the gaseous state. nist.gov

| Thermodynamic Property (8-methylquinoline, gas phase) | Value |

| Standard Molar Enthalpy of Formation | Data not available in search results |

| Standard Molar Entropy | Data not available in search results |

| Standard Molar Gibbs Free Energy of Formation | Data not available in search results |

The bromination reactions are generally exothermic. The electrophilic bromination of the aromatic ring has a significant activation energy barrier associated with the disruption of aromaticity in the transition state leading to the sigma complex. The radical bromination of the methyl group typically has a lower activation energy, especially due to the stability of the benzylic radical intermediate. The solvent can also play a crucial role; for example, the bromination of 8-substituted quinolines shows that the reaction rate is dependent on the solvent used. researchgate.net

Theoretical and Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), provide profound insights into the structure, reactivity, and dynamics of molecules like this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

DFT calculations are a powerful tool for investigating the electronic structure and geometry of quinoline derivatives. researchgate.netmdpi.commdpi.com By solving approximations of the Schrödinger equation, DFT can predict a molecule's properties, such as its optimized geometry, vibrational frequencies (correlating to IR spectra), and electronic characteristics.

For a molecule like this compound, DFT calculations would typically be performed using a functional like B3LYP and a basis set such as 6-311++G(d,p) for non-metal atoms and a LANL2DZ basis set for metals if complexes were studied. mdpi.com

Predicted Molecular Properties from DFT:

Optimized Geometry: Calculations can provide precise bond lengths, bond angles, and dihedral angles. For instance, the C-Br bond lengths and the torsion angle of the -CH2Br group relative to the quinoline ring can be determined.

Vibrational Frequencies: Calculation of harmonic vibrational frequencies allows for the theoretical prediction of the infrared and Raman spectra, aiding in the experimental characterization of the molecule.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

| Calculated Property (Representative Bromoaniline) | Value |

| Dipole Moment | 13.5028 D mdpi.com |

| Polarizability | 20.504 × 10⁻²⁴ esu mdpi.com |

| First-Order Hyperpolarizability | 2.1218 × 10⁻³⁰ esu mdpi.com |

Molecular Dynamics Simulations for Conformational and Reactive Studies

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.govnih.govmdpi.com For this compound, MD simulations can be used to:

Explore Conformational Space: The bromomethyl group (-CH2Br) can rotate around the single bond connecting it to the quinoline ring. MD simulations can reveal the preferred conformations (rotamers) and the energy barriers between them. This is crucial for understanding how the molecule might interact with other species or pack in a crystal lattice.

Study Solvent Effects: Simulations can be performed in a periodic box of solvent molecules (e.g., water or an organic solvent) to understand how the solvent influences the molecule's conformation and dynamics.

Analyze Ligand-Protein Interactions: In a biological context, MD simulations are used to study the stability of a ligand (like a quinoline derivative) when bound to a protein. nih.govmdpi.com Analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bonding patterns can reveal the stability and nature of the interaction. nih.govmdpi.com

Electronic Structure Analysis and Reactivity Prediction

Analysis of the electronic structure, derived from quantum chemical calculations, allows for the prediction of a molecule's reactivity.

Frontier Molecular Orbitals (FMO): The shapes and energies of the HOMO and LUMO are key to predicting reactivity. capes.gov.br

The HOMO represents the region from which an electron is most likely to be donated. For electrophilic reactions, the site on the molecule with the highest HOMO density is the most probable point of attack.

The LUMO represents the region to which an electron is most likely to be accepted. For nucleophilic reactions, the site with the highest LUMO density is the most probable point of attack. The FMO theory supports the higher reactivity of certain complexes compared to their free ligands. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the nitrogen atom would be a site of negative potential, while the hydrogen atoms and the region around the bromine atoms would show positive potential.

Atomic Charges and Reactivity Indices: Calculations like Mulliken population analysis assign partial charges to each atom, identifying electrophilic and nucleophilic sites. Other reactivity descriptors, such as Fukui functions and local softness, can provide a more nuanced, quantitative prediction of site-specific reactivity. capes.gov.br The atoms most likely to accept electrons are those linked to the LUMO. capes.gov.br

By combining these theoretical approaches, a comprehensive understanding of the chemical nature of this compound can be achieved, guiding its use in further synthetic applications.

Future Research Trajectories and Broader Impact

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govijpsjournal.com However, these approaches often involve harsh reaction conditions, hazardous reagents, and lengthy procedures, which are economically and environmentally challenging. nih.gov Consequently, a primary research trajectory is the development of greener and more sustainable synthetic pathways. nih.govacs.org

Modern synthetic chemistry is moving towards methodologies that reduce waste, use environmentally benign solvents and catalysts, and improve energy efficiency. ijpsjournal.com Approaches such as microwave-assisted synthesis, ultrasound irradiation, and one-pot reactions are at the forefront of this shift. nih.govmdpi.com For a molecule like 5-Bromo-8-(bromomethyl)quinoline, a potential sustainable route would involve a multi-step process employing these green principles. This could begin with a green variant of the Friedländer annulation using a reusable acid catalyst to form the core quinoline structure, followed by selective bromination steps. mdpi.comrsc.org

Table 1: Comparison of Classical and Sustainable Quinoline Synthesis Approaches

| Feature | Classical Methods (e.g., Skraup, Friedländer) | Sustainable & Novel Methods |

| Catalysts | Strong acids (e.g., H₂SO₄), stoichiometric reagents nih.gov | Reusable solid acids, metal-based catalysts (e.g., Ca(OTf)₂, Fe-Phthalocyanine), formic acid ijpsjournal.commdpi.comrsc.org |

| Solvents | Hazardous organic solvents nih.gov | Environmentally friendly solvents (e.g., ethanol) or solvent-free conditions mdpi.comrsc.org |

| Energy Source | High temperatures, prolonged heating nih.gov | Microwave irradiation, ultrasound nih.govmdpi.com |

| Efficiency | Often multi-step with difficult workups nih.gov | One-pot tandem reactions, high atom economy rsc.org |

A key challenge is the regioselective introduction of the bromine atoms. Research into the bromination of 8-substituted quinolines has shown that the electronic nature of the substituent at C-8 directs the position of bromination. acgpubs.orgresearchgate.net For instance, an electron-donating group like methoxy (B1213986) at C-8 directs bromination to the C-5 position. acgpubs.org A plausible sustainable synthesis would first establish 5-bromo-8-methylquinoline (B1275203), followed by a selective radical bromination of the methyl group, potentially using light (photobromination) to avoid harsh reagents.

Discovery of Unexplored Reactivity Modes and Selective Transformations

The primary allure of this compound lies in its two chemically distinct carbon-bromine bonds. The C(sp²)-Br bond at the 5-position is an aryl halide, while the C(sp³)-Br bond of the 8-bromomethyl group is a benzylic halide. This differentiation allows for highly selective and orthogonal chemical transformations.

The 8-(bromomethyl) group is exceptionally reactive towards nucleophilic substitution (S_N2) reactions. This site can be readily functionalized with a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce diverse side chains. In contrast, the aryl bromide at the C-5 position is relatively inert to these conditions but is an ideal handle for transition-metal-catalyzed cross-coupling reactions. orgsyn.org This site can participate in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-heteroatom bonds.

Future research will focus on exploiting this differential reactivity for one-pot, multi-step syntheses. A reaction sequence could involve, for example, a nucleophilic substitution at the 8-(bromomethyl) position, followed by a palladium-catalyzed cross-coupling reaction at the 5-position without the need for intermediate purification. The discovery of new catalytic systems that can selectively activate one C-Br bond in the presence of the other under mild conditions remains a significant goal.

Table 2: Orthogonal Reactivity of this compound

| Reactive Site | Position | Bond Type | Typical Reactions | Example Reagents |

| Aryl Bromide | C-5 | C(sp²)-Br | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Coupling orgsyn.org | Ar-B(OH)₂, Alkynes, Alkenes, Amines (with Pd catalyst) |

| Benzylic Bromide | C-8 (-CH₂Br) | C(sp³)-Br | Nucleophilic Substitution (S_N2) | R-NH₂, R-OH, R-SH, Cyanide |

Expansion of Building Block Utility in Emerging Chemical Fields

The bifunctional nature of this compound makes it an exceptionally valuable building block for constructing complex molecules in emerging fields beyond traditional medicinal chemistry. numberanalytics.com Its rigid quinoline core and two reactive handles allow for the precise spatial arrangement of different functional moieties.

Supramolecular Chemistry : The compound can serve as a versatile linker for the synthesis of macrocycles, molecular cages, and rotaxanes. By reacting the two bromine sites with complementary functional groups on other molecules, intricate, well-defined three-dimensional structures can be assembled.

Polymer Chemistry : As a monomer, it can be used to create functional polymers. For example, the 8-(bromomethyl) group can be used to initiate living polymerization, while the 5-bromo group remains available for post-polymerization modification via cross-coupling, allowing for the synthesis of highly tailored materials.

Materials Science : The quinoline nucleus is known for its photophysical properties, including fluorescence. rsc.orgnih.gov By using this compound as a scaffold, novel materials for organic light-emitting diodes (OLEDs), sensors, and molecular switches can be developed. The two bromine sites allow for the attachment of both electron-donating and electron-accepting groups, enabling fine-tuning of the material's electronic and optical properties.

Integration with Advanced Computational Design for Predictive Synthesis

Modern chemical research is increasingly driven by the synergy between experimental synthesis and computational modeling. researchgate.net For a molecule like this compound, computational tools are invaluable for predicting its behavior and guiding the design of new derivatives and synthetic routes.

Reactivity Prediction : Density Functional Theory (DFT) can be employed to model the electronic structure of the molecule. rsc.orgrsc.org Calculations of properties such as bond dissociation energies, frontier molecular orbitals (HOMO/LUMO), and molecular electrostatic potential (MEP) maps can precisely predict the relative reactivity of the two C-Br bonds, helping to design selective reaction conditions. rsc.orgnih.gov

Mechanism Elucidation : Computational modeling can be used to investigate the reaction mechanisms of potential transformations. By calculating transition state energies, chemists can understand the feasibility of a proposed reaction and identify potential side products, thereby optimizing reaction outcomes.

Virtual Screening and Property Prediction : For applications in medicinal chemistry or materials science, computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can predict the properties of virtual libraries of derivatives. nih.govresearchgate.netnih.gov This allows researchers to prioritize the synthesis of compounds with the highest potential for a desired function, such as binding to a biological target or exhibiting specific photophysical properties. researchgate.netnih.gov

Table 3: Application of Computational Methods to this compound Research

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) rsc.org | Reactivity analysis, spectral prediction | Bond energies, electronic charge distribution, HOMO/LUMO gap, IR/NMR spectra |

| Molecular Dynamics (MD) | Conformational analysis, binding simulation | Stability of conformers, protein-ligand interactions, material morphology |

| QSAR / 3D-QSAR nih.gov | Predictive modeling for biological activity | Correlation between structure and activity for derivatives |

| Molecular Docking researchgate.netnih.gov | Target interaction analysis | Binding affinity and mode to biological targets (enzymes, receptors) |

Potential for Derivatization into High-Value Functional Materials

The true potential of this compound lies in its role as a precursor to a vast array of high-value functional materials. Its derivatization can be tailored to achieve specific properties for targeted applications.

Chemosensors : The quinoline core is a well-established fluorophore. rsc.org The two bromine sites can be functionalized to create sophisticated chemosensors. For instance, one site could be attached to a receptor for a specific metal ion, while the other is linked to a photoinduced electron transfer (PET) quencher. Binding of the target ion would disrupt the PET process, "turning on" the fluorescence and allowing for sensitive detection. nih.gov

Catalysis : The nitrogen atom of the quinoline ring, combined with functional groups introduced at the C-5 and C-8 positions, can form multidentate ligands capable of chelating metal ions. This could lead to the development of novel, highly efficient, and selective catalysts for a range of organic transformations.

Organic Electronics : Through derivatization via cross-coupling reactions, the quinoline core can be incorporated into larger conjugated systems. For example, Suzuki polycondensation using a diboronic acid ester could yield polymers with tunable band gaps, suitable for applications in organic photovoltaics (OPVs) or field-effect transistors (OFETs). The inherent properties of the quinoline unit could impart desirable charge transport characteristics to the final material.

Q & A

Q. What synthetic strategies are optimal for preparing 5-bromo-8-(bromomethyl)quinoline, and how can regioselectivity be controlled?

- Methodological Answer : The compound can be synthesized via radical bromination of 8-methylquinoline derivatives using N-bromosuccinimide (NBS) and a catalytic amount of AIBN in carbon tetrachloride under reflux. This method exploits the stability of the quinoline core and the reactivity of the methyl group toward bromination. For regioselectivity, steric and electronic factors of substituents on the quinoline ring must be considered. Monitoring reaction progress via TLC or GC-MS is critical to minimize over-bromination. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Analyze and NMR spectra for characteristic signals. The bromomethyl group () typically appears as a singlet or multiplet near δ 4.5–5.0 ppm in NMR, while aromatic protons (quinoline ring) show splitting patterns dependent on substitution .

- X-ray crystallography : Single crystals grown via slow evaporation (e.g., chloroform) reveal planar quinoline structures with intermolecular interactions (e.g., weak C–H⋯π bonds). R.m.s. deviations <0.05 Å confirm coplanarity of non-hydrogen atoms .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent degradation via hydrolysis or oxidation. Avoid exposure to moisture and light. Confirm stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition products like 8-hydroxymethyl or demethylated derivatives .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl group serves as an electrophilic site for nucleophilic substitution (e.g., with amines, thiols) or Suzuki-Miyaura cross-coupling (using Pd catalysts). For example, reacting with diethanolamine in acetonitrile yields functionalized quinoline derivatives for sensor applications. Kinetic studies (via NMR or LC-MS) can optimize reaction conditions (temperature, catalyst loading) to suppress competing pathways like elimination .

Q. What mechanistic insights explain the oxidation of this compound to carboxylic acids?